1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene
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Overview
Description
1, 2, 3, 4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene, also known as 1-phenyl-4-(1-phenylethyl)tetralin, belongs to the class of organic compounds known as tetralins. These are polycyclic aromatic compounds containing a tetralin moiety, which consists of a benzene fused to a cyclohexane. 1, 2, 3, 4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 1, 2, 3, 4-tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene is primarily located in the membrane (predicted from logP).
Scientific Research Applications
Pharmacological Properties
1,2,3,4-Tetrahydro-1-phenyl-4-(1-phenylethyl)naphthalene derivatives have been studied for their high-affinity, selective σ1 ligands properties. Structural characterizations and computational studies supplement these findings, highlighting their potential in pharmacological applications, especially in improving pharmacological potency and selectivity (Tacke et al., 2012).
Tritium Labeling
The compound has been used in tritium labeling studies. Tritium gas in combination with catalysts like Pd/CaCO3 or Pd/C has been employed to produce tritium-labeled 1,2,3,4-tetrahydro-naphthalene, which is valuable for research in fields like organic chemistry and drug development (Jagt, Hollander, & Zanten, 1971).
Electroluminescence and Aggregation-Induced Emission
The compound's derivatives have shown significant potential in electroluminescence and aggregation-induced emission applications. This is particularly notable in studies involving naphthalene-substituted tetraphenylsiloles, which have high fluorescence quantum yields and efficient non-doped organic light-emitting diodes applications (Jiang et al., 2012).
Asymmetric Hydrogenation in Fragrance Synthesis
The asymmetric hydrogenation of derivatives of this compound has been explored as a method for synthesizing non-racemic fragrances, such as Fixolide®. This highlights its application in the fragrance industry and organic synthesis (Ciappa, Scrivanti, & Matteoli, 2004).
Metabolite Detection via ELISA
Its metabolites, such as mercapturic acid conjugates of naphthalene, have been synthesized for developing enzyme-linked immunosorbent assays (ELISA). This is crucial for detecting exposure to toxins and pharmacokinetic studies (Marco et al., 1993).
Properties
CAS No. |
26681-79-8 |
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Molecular Formula |
C24H24 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-phenyl-4-(1-phenylethyl)-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)21-16-17-22(20-12-6-3-7-13-20)24-15-9-8-14-23(21)24/h2-15,18,21-22H,16-17H2,1H3 |
InChI Key |
GJJWHYDGEZUFOW-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1CCC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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